molecular formula C7H12BrN B12956783 5-Bromobicyclo[3.1.1]heptan-1-amine

5-Bromobicyclo[3.1.1]heptan-1-amine

Cat. No.: B12956783
M. Wt: 190.08 g/mol
InChI Key: QLMUJBHQQNTPQV-UHFFFAOYSA-N
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Description

5-Bromobicyclo[311]heptan-1-amine is a chemical compound with the molecular formula C7H12BrN It is a bicyclic amine with a bromine atom attached to the bicyclo[311]heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobicyclo[3.1.1]heptan-1-amine typically involves the bromination of bicyclo[3.1.1]heptane derivatives followed by amination. One common method is the bromination of bicyclo[3.1.1]heptane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromobicyclo[3.1.1]heptan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromobicyclo[3.1.1]heptan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromobicyclo[3.1.1]heptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzyme inhibition, receptor modulation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptan-1-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Chlorobicyclo[3.1.1]heptan-1-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    5-Fluorobicyclo[3.1.1]heptan-1-amine:

Uniqueness

5-Bromobicyclo[3.1.1]heptan-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and biological research .

Properties

Molecular Formula

C7H12BrN

Molecular Weight

190.08 g/mol

IUPAC Name

5-bromobicyclo[3.1.1]heptan-1-amine

InChI

InChI=1S/C7H12BrN/c8-6-2-1-3-7(9,4-6)5-6/h1-5,9H2

InChI Key

QLMUJBHQQNTPQV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C1)(C2)Br)N

Origin of Product

United States

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